Cas no 2093828-12-5 (N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide)

N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide
- Z2331361954
- 2093828-12-5
- EN300-26684054
- AKOS033866974
-
- インチ: 1S/C12H11FN2O/c13-12(9-4-2-1-3-5-9)8-10(12)11(16)15-7-6-14/h1-5,10H,7-8H2,(H,15,16)
- InChIKey: BSLUYDHPRHMPIP-UHFFFAOYSA-N
- SMILES: FC1(C2C=CC=CC=2)CC1C(NCC#N)=O
計算された属性
- 精确分子量: 218.08554114g/mol
- 同位素质量: 218.08554114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 52.9Ų
N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684054-0.05g |
N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide |
2093828-12-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamideに関する追加情報
Comprehensive Overview of N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide (CAS No. 2093828-12-5)
N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide (CAS No. 2093828-12-5) is a specialized cyclopropane derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique fluorinated phenylcyclopropane core coupled with a cyanomethyl carboxamide moiety, making it a versatile intermediate for drug discovery and material science applications. Its molecular structure combines the steric constraints of the cyclopropane ring with the electronic effects of fluorine substitution, offering distinct reactivity profiles.
In recent years, the demand for fluorinated organic compounds like 2093828-12-5 has surged due to their enhanced metabolic stability and bioavailability—a hot topic in medicinal chemistry. Researchers are particularly interested in how the fluoro-phenyl group influences binding affinity in target proteins, a subject frequently queried in academic databases and AI-driven literature searches. The cyanomethyl side chain further expands its utility, enabling click chemistry or bioconjugation strategies popularized in proteomics and diagnostics.
The synthesis of N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide typically involves multi-step protocols, including cyclopropanation of styrene derivatives followed by fluorination and amide coupling. These methods align with green chemistry trends, as evidenced by growing searches for "sustainable fluorination techniques" and "atom-economical cyclopropane synthesis." Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a critical parameter for end-users.
Applications of this compound span small-molecule inhibitors development, particularly in kinase and protease research—areas dominating recent PubMed queries. Its rigid cyclopropane scaffold is prized for mimicking peptide bonds while resisting enzymatic degradation, addressing FAQs about "improving drug half-life." Additionally, the phenyl-fluorine interaction is leveraged in materials science for designing liquid crystals or polymers with tailored dielectric properties.
From an SEO perspective, content around CAS 2093828-12-5 benefits from integrating trending terms like "fluorine in drug design" or "cyclopropane as bioisostere." The compound’s nomenclature—N-(cyanomethyl)-2-fluoro-2-phenylcyclopropane-1-carboxamide—also matches long-tail keywords used by specialty chemical suppliers. Regulatory-wise, it falls outside restricted categories, ensuring compliance in digital marketing.
Ongoing studies explore its potential in catalysis and asymmetric synthesis, responding to industry demands for chiral building blocks. As AI-assisted molecular modeling gains traction, computational studies on this compound’s conformational dynamics could yield insights into its stereoelectronic effects—a topic frequently cited in Q&A forums.
In summary, 2093828-12-5 exemplifies the convergence of structural ingenuity and functional adaptability. Its relevance to precision medicine and advanced materials ensures sustained scientific interest, while its synthetic accessibility meets industrial scalability requirements—key considerations for researchers and procurement specialists alike.
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